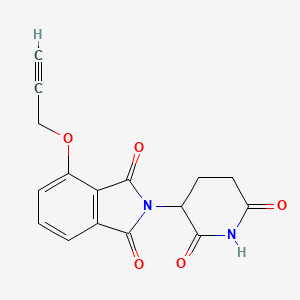
Thalidomide, propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-propargyl est un dérivé de la thalidomide, un composé historiquement connu pour ses effets tératogènes, mais qui a ensuite été réutilisé pour ses propriétés immunomodulatrices et anti-angiogéniques. Thalidomide-propargyl est spécifiquement modifié par un groupe propargyl, ce qui améliore son utilité dans diverses applications chimiques et biologiques, en particulier dans le développement de chimères ciblant la protéolyse (PROTAC) et d'autres agents de dégradation des protéines .
Applications De Recherche Scientifique
Thalidomide-propargyl has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Thalidomide and its derivatives primarily target a protein called Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), a complex involved in protein degradation .
Mode of Action
Thalidomide derivatives bind to CRBN, altering its substrate specificity . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . This mechanism is central to the therapeutic effects of thalidomide and its derivatives.
Biochemical Pathways
The binding of thalidomide derivatives to CRBN affects several biochemical pathways. It leads to the suppression of pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis . This suppression is predicted to indirectly downregulate angiogenesis . At the cellular level, thalidomide derivatives downregulate the paracrine production of VEGF and IL-6 by both bone marrow stroma and multiple myeloma (MM) cells .
Pharmacokinetics
Thalidomide exhibits absorption rate-limited pharmacokinetics due to its low solubility in the gastrointestinal tract . The elimination of thalidomide is mainly by pH-dependent spontaneous hydrolysis in all body fluids . The apparent mean clearance is 10 l/h for the ®-enantiomer and 21 l/h for the (S)-enantiomer in adult subjects . Blood concentrations of the ®-enantiomer are consequently higher than those of the (S)-enantiomer at pseudoequilibrium .
Result of Action
The action of thalidomide and its derivatives results in both molecular and cellular effects. For instance, thalidomide activates neutral sphingomyelinase to generate ceramide in human umbilical vein endothelial cells, resulting in both decreased cell growth and reduced expression of the VEGF receptors .
Action Environment
Environmental factors and epigenetic mechanisms are major contributors to disease progression where thalidomide has been found to be effective . For example, in idiopathic pulmonary fibrosis, inflammation, oxidative stress, and epigenetic mechanisms are major pathogenic factors . Thalidomide is an effective anti-inflammatory drug in inhibiting TGF-β, interleukins (IL-6 and IL-1β), and tumor necrosis factor-α (TNF-α) .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Thalidomide Propargyl, similar to Thalidomide, is likely to interact with various enzymes, proteins, and other biomolecules. Thalidomide is known to bind to cereblon (CRBN), a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex . This interaction influences the recognition of various ‘neosubstrates’ depending on the shape of the ligand . It is plausible that Thalidomide Propargyl may have similar interactions.
Cellular Effects
Thalidomide has been shown to have immunomodulatory effects, significantly inhibiting the immunologic response and graft immunogenicity . It is possible that Thalidomide Propargyl may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thalidomide is known to bind to CRBN, leading to changes in gene expression and enzyme activity . Thalidomide Propargyl may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
The temporal effects of Thalidomide Propargyl in laboratory settings are yet to be studied. The stability, degradation, and long-term effects on cellular function of Thalidomide have been investigated . Similar studies could provide insights into the temporal effects of Thalidomide Propargyl.
Dosage Effects in Animal Models
Studies on Thalidomide have shown that it can have significant effects at certain dosages . Similar studies on Thalidomide Propargyl could help understand its dosage effects.
Metabolic Pathways
Thalidomide is known to interact with various enzymes and cofactors , and it is plausible that Thalidomide Propargyl may have similar interactions.
Transport and Distribution
The transport and distribution of Thalidomide Propargyl within cells and tissues are yet to be studied. Thalidomide is known to interact with various transporters and binding proteins . Similar studies could provide insights into the transport and distribution of Thalidomide Propargyl.
Subcellular Localization
Thalidomide is known to interact with various compartments or organelles . Similar studies could provide insights into the subcellular localization of Thalidomide Propargyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la thalidomide-propargyl implique généralement la modification de la thalidomide avec un groupe propargyl. Une méthode courante inclut l'alkylation de la thalidomide avec du bromure de propargyle en présence d'une base comme le carbonate de potassium. La réaction est généralement effectuée dans un solvant aprotique comme le diméthylformamide à des températures élevées pour garantir une conversion complète .
Méthodes de production industrielle : La production industrielle de la thalidomide-propargyl suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés contribue à maintenir la cohérence et l'efficacité de la production .
Analyse Des Réactions Chimiques
Types de réactions : Thalidomide-propargyl subit diverses réactions chimiques, notamment :
Oxydation : Le groupe propargyl peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Le composé peut être réduit pour former des dérivés saturés.
Substitution : Le groupe propargyl peut participer à des réactions de substitution nucléophile, formant divers dérivés substitués.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Catalyseurs comme le palladium sur carbone en présence de gaz hydrogène.
Substitution : Nucléophiles comme les amines ou les thiols en conditions basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des aldéhydes, des acides carboxyliques, des dérivés saturés et divers composés substitués, en fonction des conditions de réaction et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
Thalidomide-propargyl a une large gamme d'applications dans la recherche scientifique :
5. Mécanisme d'action
Thalidomide-propargyl exerce ses effets principalement en se liant à la céréblon, un récepteur de reconnaissance du substrat pour le complexe ubiquitine ligase à anneau Cullin 4 (CRL4). Cette liaison induit le recrutement de substrats non natifs vers la céréblon CRL4, conduisant à leur ubiquitination et à leur dégradation subséquente par le protéasome. Ce mécanisme est crucial pour son rôle dans la dégradation des protéines et les applications thérapeutiques .
Composés similaires :
Thalidomide : Le composé parent connu pour ses propriétés immunomodulatrices et anti-angiogéniques.
Lénalidomide : Un dérivé avec des effets immunomodulateurs améliorés et une tératogénicité réduite.
Pomalidomide : Un autre dérivé avec de puissantes propriétés anticancéreuses et utilisé dans le traitement du myélome multiple.
Unicité : Thalidomide-propargyl est unique en raison de la présence du groupe propargyl, qui améliore sa réactivité et son utilité dans la synthèse de PROTAC et d'autres agents de dégradation des protéines. Cette modification permet un ciblage et une dégradation plus efficaces de protéines spécifiques, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques .
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-cancer properties and used in the treatment of multiple myeloma.
Uniqueness: Thalidomide-propargyl is unique due to the presence of the propargyl group, which enhances its reactivity and utility in the synthesis of PROTACs and other protein-degrading agents. This modification allows for more efficient targeting and degradation of specific proteins, making it a valuable tool in both research and therapeutic applications .
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-prop-2-ynoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-8-23-11-5-3-4-9-13(11)16(22)18(15(9)21)10-6-7-12(19)17-14(10)20/h1,3-5,10H,6-8H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQTNDSZFYNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

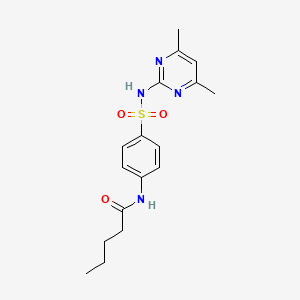
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)
![2-Methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2882383.png)
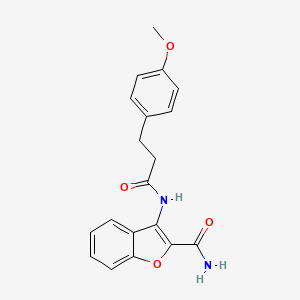
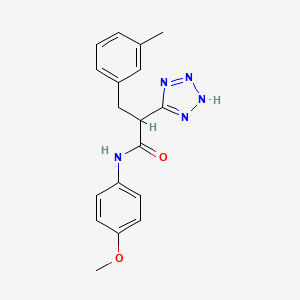
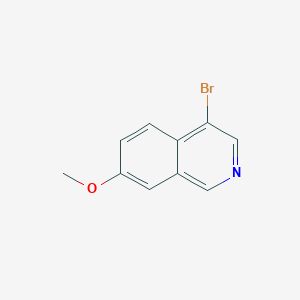
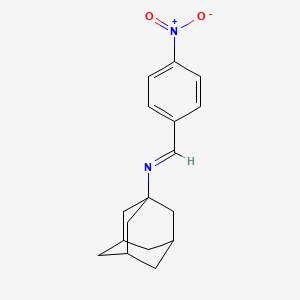

![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882392.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2882398.png)
![N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2882401.png)
